Pinidine is an organic compound belonging to the class of piperidine derivatives, with the molecular formula . It is characterized by a six-membered ring structure containing five carbon atoms and one nitrogen atom, similar to piperidine. Pinidine is derived from natural sources, notably from the bark of the Pinus sabiniana, also known as the foothill pine. The compound appears as a colorless or pale yellow liquid with a distinctive odor, typical of amines, and has been studied for its potential biological activities and applications in organic synthesis.
Research indicates that pinidine exhibits several biological activities. It has been identified as a potential candidate for pharmacological applications due to its structural similarity to known bioactive compounds. Studies have shown that pinidine may possess:
Pinidine can be synthesized through various methods:
Pinidine's uniqueness lies in its natural derivation and potential biological activity compared to its synthetic counterparts. Its structural characteristics allow it to participate in diverse
Interaction studies involving pinidine have focused on its reactivity with various biological targets and chemical reagents. These studies aim to elucidate how pinidine interacts at a molecular level:
Pinidine shares structural similarities with several other compounds, particularly within the piperidine family. Here are some similar compounds:
Compound | Structure | Key
Pinidine is a piperidine alkaloid with the molecular formula C₉H₁₇N and a molecular weight of 139.24 grams per mole [1] [2]. The compound possesses the International Union of Pure and Applied Chemistry name (2R,6R)-2-methyl-6-[(E)-prop-1-enyl]piperidine, reflecting its specific stereochemical configuration [1]. The Chemical Abstracts Service registry number for pinidine is 501-02-0, which serves as its unique chemical identifier [1] [2]. The molecular structure consists of a six-membered piperidine ring containing one nitrogen atom and five carbon atoms, with two substituents: a methyl group at the 2-position and a propenyl group at the 6-position [1]. The complete molecule contains 27 atoms distributed as 9 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom [6]. The canonical SMILES representation is CC=CC1CCCC(N1)C, while the isomeric SMILES notation C/C=C/[C@H]1CCCC@HC provides stereochemical information [1] [6]. Pinidine exists as enantiomeric forms, with the naturally occurring compound being the (-)-pinidine enantiomer [1]. The (+)-pinidine enantiomer has been identified with the stereochemical designation (2S,6S)-2-methyl-6-[(1E)-prop-1-en-1-yl]piperidine [6]. These enantiomers represent mirror-image isomers that differ in their spatial arrangement around the chiral centers at positions 2 and 6 of the piperidine ring [6].
Two-Dimensional/Three-Dimensional Conformational AnalysisThe three-dimensional conformational analysis of pinidine reveals a complex molecular architecture centered on the piperidine ring system [12]. The piperidine ring adopts a chair conformation, which represents the most stable arrangement for six-membered saturated rings [12] [15]. This conformational preference is consistent with general piperidine structural behavior, where the chair form minimizes steric strain and maximizes stability [12]. Computational studies utilizing density functional theory methods have provided detailed insights into the conformational landscape of pinidine [12]. The chair conformation of the piperidine ring allows for optimal positioning of the substituents, with the methyl group at position 2 and the propenyl group at position 6 occupying equatorial positions to minimize steric interactions [12]. This arrangement is energetically favorable and contributes to the overall stability of the molecule [12]. The propenyl side chain exhibits restricted rotation due to the presence of the double bond, which constrains the conformational flexibility of this portion of the molecule [10] [11]. Nuclear magnetic resonance studies have confirmed the trans configuration of the double bond, as evidenced by the characteristic coupling constant of 18 hertz between the vinyl protons [10] [11]. This trans arrangement positions the methyl group and the piperidine ring on opposite sides of the double bond, reducing steric congestion [10] [11]. Three-dimensional molecular modeling studies have demonstrated that pinidine occupies a significant volume of three-dimensional chemical space, distinguishing it from planar aromatic compounds [12] [15]. The normalized principal moments of inertia analysis indicates that pinidine exhibits substantial three-dimensional character, with the molecule deviating significantly from rod-like or disc-like geometries [12] [15]. This three-dimensional nature is attributed to the chair conformation of the piperidine ring and the spatial orientation of the substituents [12] [15]. Stereochemical Elucidation (cis/trans Configurations)The stereochemical determination of pinidine has been comprehensively established through systematic chemical and spectroscopic investigations [10] [11]. The absolute configuration was determined to be (2R,6R), indicating that both chiral centers at positions 2 and 6 of the piperidine ring possess the R configuration [10] [11]. This stereochemical assignment was confirmed through chemical correlation studies involving the conversion of pinidine to compounds of known absolute configuration [10] [11]. The double bond in the propenyl side chain exhibits trans (E) geometry, as conclusively demonstrated by nuclear magnetic resonance spectroscopy [10] [11]. The coupling constant between the vinyl protons measures 18 hertz, a value characteristic of trans coupling across a carbon-carbon double bond [10] [11]. This large coupling constant provides unambiguous evidence for the trans configuration, as cis double bonds typically exhibit coupling constants in the range of 6-12 hertz [10] [11]. Chemical degradation studies provided crucial evidence for the absolute configuration determination [10] [11]. The methodology involved catalytic hydrogenolysis of pinidine N-methyl methiodide, which resulted in cleavage of the allylic carbon-nitrogen bond to yield (+)-2-dimethylaminononane [10] [11]. Comparison with the enantiomer prepared from S-(+)-2-nonanol of known configuration allowed for the assignment of the R configuration at the 6-position [10] [11]. The stereochemical notation (2R-(2α,6α(E))) provides a comprehensive description of the molecular stereochemistry [1] [2]. This notation indicates that both substituents occupy equatorial positions on the piperidine ring chair conformation, with the E designation confirming the trans arrangement of the double bond [1] [2]. The naturally occurring form of pinidine exhibits levorotatory optical activity, consistent with the (2R,6R) absolute configuration [1] [30].
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)Nuclear Magnetic Resonance SpectroscopyProton nuclear magnetic resonance spectroscopy provides detailed structural information for pinidine through characteristic chemical shifts and coupling patterns [10] [11] [16]. The olefinic protons appear as a complex pattern centered at 4.6 parts per million, which can be analyzed as essentially two doublets and two quartets due to first-order spin-spin coupling [10] [11]. The coupling constant between the vinyl protons of 18 hertz confirms the trans configuration of the double bond [10] [11]. The methine protons at positions 2 and 6 of the piperidine ring exhibit chemical shifts in the range of 3.0-3.5 parts per million [17]. These signals appear as complex multipets due to coupling with adjacent protons on the ring system [17]. The methyl group attached to the 2-position carbon resonates as a doublet at approximately 1.1 parts per million with a coupling constant of 6-7 hertz [17]. Similarly, the methyl group of the propenyl chain appears as a doublet at 1.0 parts per million [17]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with predicted chemical shifts available for the various carbon environments [16]. The carbon atoms of the double bond system exhibit characteristic chemical shifts consistent with alkene carbons [16]. The piperidine ring carbons show typical aliphatic carbon chemical shifts, with the methyl-bearing carbons at positions 2 and 6 displaying distinct resonances [16]. Infrared SpectroscopyInfrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional groups present in pinidine [18] [21]. The nitrogen-hydrogen stretch of the secondary amine appears in the region 3300-3100 wavenumbers, exhibiting medium intensity [18] [21]. Strong absorptions in the range 2950-2850 wavenumbers correspond to carbon-hydrogen stretching vibrations of the alkyl groups [18] [21]. The carbon-carbon double bond stretch appears at 1650-1620 wavenumbers with medium intensity, confirming the presence of the alkene functionality [18] [21]. Methyl group carbon-hydrogen bending vibrations are observed at 1460-1440 and 1380-1350 wavenumbers [18] [21]. The carbon-nitrogen stretch appears at 1100-1000 wavenumbers, while the trans carbon-carbon double bond bending vibration occurs at 970-960 wavenumbers [18] [21]. Mass SpectrometryMass spectrometric analysis of pinidine provides fragmentation patterns characteristic of piperidine alkaloids [22] [23]. The molecular ion peak appears at mass-to-charge ratio 139, corresponding to the molecular weight of the compound [22]. However, this peak exhibits relatively low intensity (36% relative abundance) due to the tendency of the molecule to fragment under electron impact conditions [22]. The base peak occurs at mass-to-charge ratio 122, representing loss of ammonia (17 mass units) from the molecular ion [22]. This fragmentation is characteristic of secondary amines and represents the most abundant ion in the spectrum [22]. Additional significant fragment ions appear at mass-to-charge ratios 94, 84, and 70, with relative abundances of 23%, 26%, and 61%, respectively [22]. The fragmentation pattern is consistent with typical piperidine alkaloid behavior, where the molecular ion undergoes characteristic losses of nitrogen-containing fragments [22] [23]. Chemical ionization mass spectrometry provides a softer ionization method that often preserves the molecular ion, allowing for more reliable molecular weight determination [25].
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Last modified: 02-18-2024
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